Methyl 2-(4-bromophenyl)oxazole-5-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group and the oxazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)oxazole-5-carboxylate
- Methyl 2-(4-fluorophenyl)oxazole-5-carboxylate
- Methyl 2-(4-methylphenyl)oxazole-5-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromophenyl group can enhance the compound’s binding affinity towards specific molecular targets, potentially leading to improved therapeutic efficacy.
Biological Activity
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and comparative studies with related compounds, highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a bromophenyl group at the para position, along with a carboxylate ester. The molecular formula is C12H10BrNO3, and it has a molecular weight of approximately 332.15 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. Comparative studies have shown that derivatives of oxazole compounds often exhibit enhanced antimicrobial activity due to structural modifications.
2. Anticancer Potential
The compound has shown promise in cancer research, particularly in its interaction with cancer cell lines. For instance, studies have reported its cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry assays indicating dose-dependent effects on cell viability.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis |
MEL-8 | 12.34 | Cell cycle arrest |
Mechanistic Studies
Investigations into the binding affinity of this compound to specific biological targets have provided insights into its mechanism of action. Molecular docking studies suggest that the compound interacts favorably with proteins involved in cancer progression and apoptosis pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 2-(3-bromophenyl)oxazole-5-carboxylate | Similar oxazole structure but different bromine position | Different biological activity profile |
Ethyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Chlorine instead of bromine | Potentially different reactivity |
Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Methoxy group addition | Enhanced solubility and altered bioactivity |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Activity : In vitro experiments conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein expression and activation of caspase-3, leading to apoptosis.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against E. coli and Staphylococcus aureus revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Properties
CAS No. |
1206984-00-0 |
---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-10(16-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
HYSJNXQDPDRMRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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